2-(Benzylsulfanyl)-4-phenoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4-phenoxybenzonitrile is an organic compound that features a benzylsulfanyl group and a phenoxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-phenoxybenzonitrile typically involves the nucleophilic substitution reaction of 2-chlorobenzonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The phenoxy group can be introduced via a subsequent nucleophilic aromatic substitution reaction using phenol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-phenoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Phenol, potassium carbonate, acetone, DMF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-phenoxybenzonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group could play a role in binding to the target site, while the phenoxy and nitrile groups may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)benzothiazole: Known for its antifungal activity.
2-(Benzylsulfanyl)benzoic acid: Used in various organic synthesis applications.
2-(2-Methoxyphenylsulfanyl)benzoic acid: Synthesized from 2-methoxythiophenol and 2-chlorobenzoic acid.
Uniqueness
2-(Benzylsulfanyl)-4-phenoxybenzonitrile is unique due to the combination of its benzylsulfanyl and phenoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure could lead to novel applications in various fields, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C20H15NOS |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-phenoxybenzonitrile |
InChI |
InChI=1S/C20H15NOS/c21-14-17-11-12-19(22-18-9-5-2-6-10-18)13-20(17)23-15-16-7-3-1-4-8-16/h1-13H,15H2 |
InChI Key |
SBJKWJJZIQFFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)OC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.